3-Aminochroman-6-carbonitrile
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Overview
Description
3-Aminochroman-6-carbonitrile is a chemical compound with the molecular formula C10H10N2O. It is a derivative of chroman, a bicyclic organic compound, and features an amino group at the third position and a nitrile group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminochroman-6-carbonitrile typically involves the reductive amination of 3-chromanone with a primary amine. This process can be catalyzed by metagenomic imine reductases, which provide high yields and enantiocomplementary selectivity . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial formation of 3-chromanone, followed by reductive amination. The process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Aminochroman-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Aminochroman-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-Aminochroman-6-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
2-Aminotetralin: Shares a similar bicyclic structure but differs in the position of the amino group.
2-Amino-4H-pyran-3-carbonitrile: Similar in having an amino and nitrile group but differs in the core structure.
Uniqueness: 3-Aminochroman-6-carbonitrile is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
939758-96-0 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromene-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-3,9H,4,6,12H2 |
InChI Key |
VPQCOUPCKJVUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)C#N)N |
Origin of Product |
United States |
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